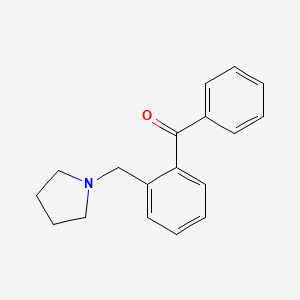

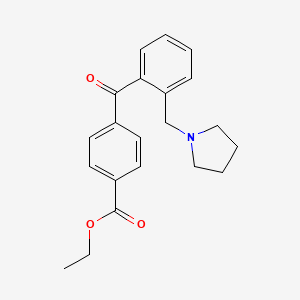

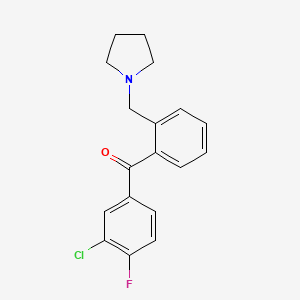

![molecular formula C19H27NO3S B1327350 Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate CAS No. 898782-64-4](/img/structure/B1327350.png)

Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate is a compound that has not been directly studied in the provided papers. However, the papers do discuss various related compounds with similar functional groups or structural motifs. For instance, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives is reported, which shares the ethyl ester moiety and a complex heterocyclic structure . Additionally, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for other complex molecules, is described . These studies provide insights into the synthetic strategies that might be applicable to the synthesis of Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the preparation of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation . Similarly, the synthesis of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate involved a regiospecific ring opening of a tetrahydrofuran derivative . These methods suggest that the synthesis of Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate could also be approached through multistep reactions, possibly involving the formation of intermediate heterocyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction crystallography, as seen in the study of ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate . Density functional theory (DFT) calculations have also been employed to predict the molecular geometry and vibrational frequencies, as demonstrated in the characterization of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . These techniques could be applied to determine the molecular structure of Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate and to predict its physical properties.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates underwent a range of reactions, including Witting reactions and treatment with acids and bases to yield different products . These findings suggest that Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate may also participate in diverse chemical reactions, potentially leading to the formation of novel compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic methods such as FT-IR and NMR . These methods provide information on the functional groups present and the electronic environment within the molecule. The crystal structure analysis contributes to understanding the solid-state properties, such as hydrogen bonding patterns and molecular packing . For Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate, similar analytical techniques could be used to determine its physical and chemical properties, which are essential for predicting its behavior in various environments and potential applications.

Applications De Recherche Scientifique

Cardiovascular Activity : A study by Gupta and Misra (2008) synthesized derivatives related to Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate and observed their activity on calcium channel antagonists, highlighting potential cardiovascular applications (Gupta & Misra, 2008).

Anticancer Potential : Riadi et al. (2021) focused on synthesizing a quinazolinone-based derivative and evaluated its cytotoxic activity against various human cancer cell lines, demonstrating potential anti-cancer applications (Riadi et al., 2021).

Antimalarial Activities : Research by Ningsanont et al. (2003) synthesized derivatives of Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate and evaluated their in vitro activity against P. falciparum, a malaria-causing parasite (Ningsanont et al., 2003).

Transdermal Permeation Enhancers : A study by Farsa et al. (2010) looked into derivatives of hexanoic acid, related to Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate, for their potential as transdermal permeation enhancers (Farsa, Doležal, & Hrabálek, 2010).

Antimicrobial Agents : Desai, Shihora, and Moradia (2007) synthesized new quinazolines, structurally related to Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate, and evaluated their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Safety And Hazards

When handling Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

ethyl 6-oxo-6-[2-(thiomorpholin-4-ylmethyl)phenyl]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3S/c1-2-23-19(22)10-6-5-9-18(21)17-8-4-3-7-16(17)15-20-11-13-24-14-12-20/h3-4,7-8H,2,5-6,9-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBWHFBODKBVCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCSCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643853 |

Source

|

| Record name | Ethyl 6-oxo-6-{2-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate | |

CAS RN |

898782-64-4 |

Source

|

| Record name | Ethyl 6-oxo-6-{2-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

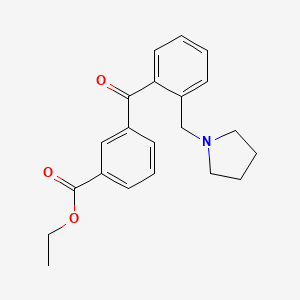

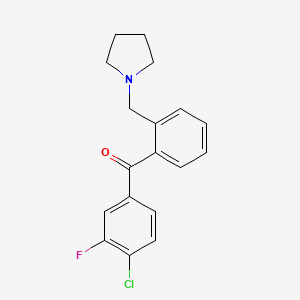

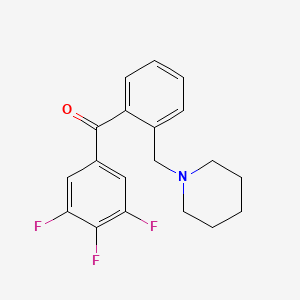

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)